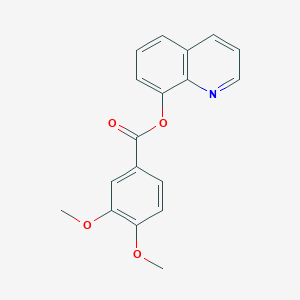![molecular formula C12H11ClN4O3S2 B257357 Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MCT-1 inhibitor and is known for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
MCT-1 inhibitor works by inhibiting the activity of the MCT-1 protein, which is involved in the regulation of cell growth and metabolism. This protein is overexpressed in many types of cancer, and its inhibition can lead to the death of cancer cells. MCT-1 inhibitor has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that MCT-1 inhibitor can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the mTOR pathway, which can lead to the inhibition of cell growth and survival. In addition to its anticancer effects, MCT-1 inhibitor has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MCT-1 inhibitor is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have low toxicity, making it a promising candidate for cancer treatment. However, one of the limitations of MCT-1 inhibitor is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of MCT-1 inhibitor. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent analogs of MCT-1 inhibitor that can effectively target cancer cells. Additionally, future research will focus on the clinical development of MCT-1 inhibitor for the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of MCT-1 inhibitor involves a series of chemical reactions that start with the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with thionyl chloride to form 5-chloro-2-(methylsulfanyl)pyrimidin-4-yl chloride. This intermediate product is then reacted with methyl 2-amino-4-methylthiazole-5-carboxylate in the presence of a base to yield Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.
Applications De Recherche Scientifique
MCT-1 inhibitor has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells by targeting the MCT-1 protein, which is overexpressed in many types of cancer. In addition to cancer treatment, MCT-1 inhibitor has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Formule moléculaire |
C12H11ClN4O3S2 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-5-8(10(19)20-2)22-12(15-5)17-9(18)7-6(13)4-14-11(16-7)21-3/h4H,1-3H3,(H,15,17,18) |
Clé InChI |
MPEGXDBNBFQVFF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
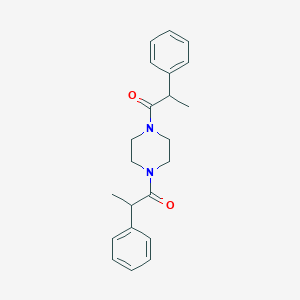
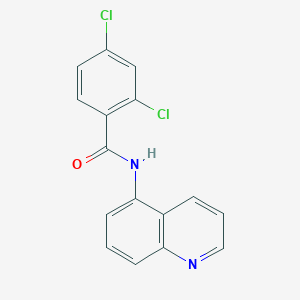
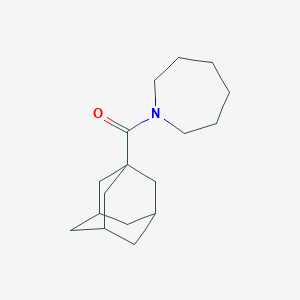
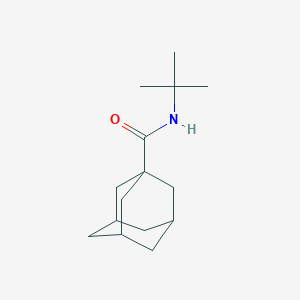
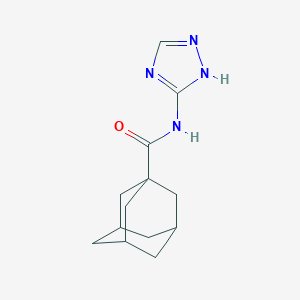
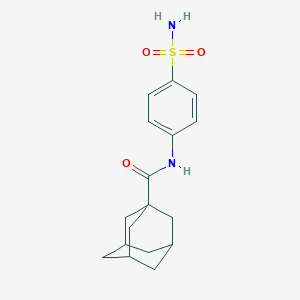
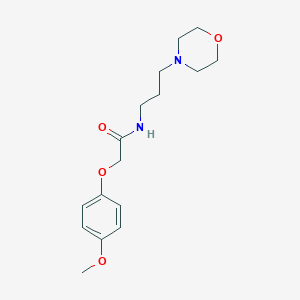
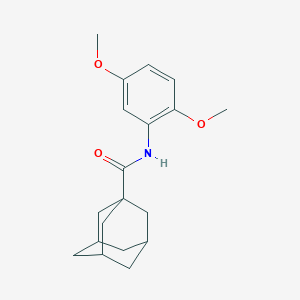
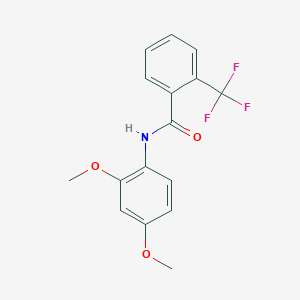
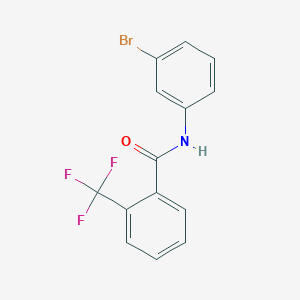
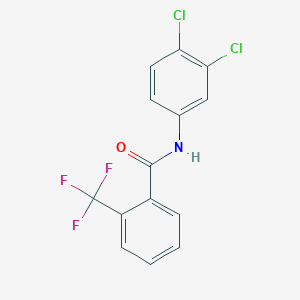
![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)
